molecular formula C24H17ClO6 B2687960 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate CAS No. 637749-81-6

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Cat. No.: B2687960
CAS No.: 637749-81-6
M. Wt: 436.84
InChI Key: FGSWYKNXHQPXFP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with a 3,4-dimethoxyphenyl group and a 4-chlorobenzoate ester. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromenone core. This intermediate is then esterified with 4-chlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate
  • 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate
  • 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is unique due to the specific positioning of the 4-chlorobenzoate group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research.

Properties

CAS No.

637749-81-6

Molecular Formula

C24H17ClO6

Molecular Weight

436.84

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-chlorobenzoate

InChI

InChI=1S/C24H17ClO6/c1-28-20-10-5-15(11-22(20)29-2)19-13-30-21-12-17(8-9-18(21)23(19)26)31-24(27)14-3-6-16(25)7-4-14/h3-13H,1-2H3

InChI Key

FGSWYKNXHQPXFP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl)OC

solubility

not available

Origin of Product

United States

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